Scientific Field: Organic Chemistry
Application Summary: 4-Bromophthalamide is used in the synthesis of 4-Phenyl-1,8-naphthalimide, a compound with fluorescent properties.
Results: The synthesized 4-Phenyl-1,8-naphthalimide was found to be quite fluorescent in solvents such as chloroform, methanol, and ethanol.
Scientific Field: Biochemistry
Methods of Application: The biosynthetic pathways of siderophores, including those synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways, are explored.
Results: Siderophores play a crucial role in regulating bioavailable iron levels.
4-Bromophthalimide is an organic compound with the molecular formula and a molecular weight of 226.03 g/mol. It is characterized by the presence of a bromine atom attached to the phthalimide structure, which consists of a phthalic anhydride derivative. The compound appears as a solid at room temperature and is known for its significant reactivity due to the presence of the bromine atom, making it useful in various
The biological activity of 4-Bromophthalimide has garnered interest in medicinal chemistry. It has been studied for its potential as an antibacterial and antifungal agent. The presence of the bromine atom enhances its biological properties by increasing lipophilicity and altering the electronic characteristics of the molecule, which can improve its interaction with biological targets .
Several methods exist for synthesizing 4-Bromophthalimide, including:
The uniqueness of 4-Bromophthalimide lies in its balance between reactivity and stability, allowing it to serve effectively as both a reagent and an intermediate in complex organic syntheses while maintaining certain biological activities
Research on interaction studies involving 4-Bromophthalimide often focuses on its reactivity with nucleophiles and electrophiles in organic synthesis. Studies indicate that it can effectively interact with various amines, alcohols, and other nucleophiles, leading to diverse chemical transformations. Additionally, its interactions with biological systems have been explored for potential therapeutic applications .
Several compounds share structural similarities with 4-Bromophthalimide, including:
| Compound | Molecular Formula | Key Characteristics |
Nuclear Magnetic Resonance SpectroscopyProton Nuclear Magnetic Resonance AnalysisThe proton nuclear magnetic resonance spectrum of 4-bromophthalamide provides crucial structural information through characteristic chemical shifts and coupling patterns. In deuterated dimethyl sulfoxide solvent, the spectrum exhibits distinctive resonances that confirm the molecular structure and substitution pattern [1]. The most downfield signal appears at δ 11.493 ppm, corresponding to the imide nitrogen-hydrogen proton. This chemical shift is characteristic of the acidic proton in the phthalimide ring system, which experiences significant deshielding due to the electron-withdrawing nature of the adjacent carbonyl groups [1]. The integration and multiplicity of this signal confirm the presence of a single exchangeable proton, consistent with the phthalimide structure. The aromatic region displays a complex multipicity pattern spanning from δ 7.746 to 8.027 ppm, representing the three aromatic protons on the brominated benzene ring. The most intense signal at δ 7.982 ppm (relative intensity 1000) corresponds to the proton ortho to the bromine substituent. Additional aromatic resonances appear at δ 8.027, 8.023, 8.007, and 8.003 ppm with relative intensities of 437, 562, 487, and 690 respectively [1]. These signals demonstrate the asymmetric substitution pattern created by the bromine atom, which disrupts the symmetry of the phthalimide ring system. The coupling patterns observed in the aromatic region reflect the meta-coupling relationships between the remaining aromatic protons. The chemical shift distribution indicates that the bromine atom significantly influences the electronic environment of the aromatic ring, with protons in closer proximity to the bromine showing characteristic downfield shifts due to the electron-withdrawing inductive effect of the halogen substituent [1]. Carbon-13 Nuclear Magnetic Resonance AnalysisCarbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment in 4-bromophthalamide. The spectrum reveals distinct carbon environments that correspond to the various functional groups and substitution patterns within the molecule [2]. The carbonyl carbon atoms appear in the characteristic downfield region between δ 160-180 ppm, typical of imide carbonyl groups. The electron-withdrawing nature of the bromine substituent influences the chemical shifts of these carbons, with subtle variations reflecting the asymmetric substitution pattern [2]. The chemical shift values for the carbonyl carbons provide insight into the electronic delocalization within the phthalimide system and the influence of the bromine substituent on the overall molecular electronic structure. The aromatic carbon atoms display a range of chemical shifts between δ 120-140 ppm, with the carbon bearing the bromine substituent showing characteristic upfield shifting due to the heavy atom effect. This phenomenon is well-documented in brominated aromatic systems, where the large electron cloud of the bromine atom contributes to diamagnetic shielding of the ipso carbon [2]. The remaining aromatic carbons exhibit chemical shifts that reflect their proximity to the bromine substituent and the electron-withdrawing imide functionality. The carbon-13 spectrum demonstrates clear evidence of the asymmetric substitution pattern, with each aromatic carbon environment producing distinct signals. The chemical shift dispersion and multiplicity patterns confirm the para-brominated substitution pattern on the phthalimide ring system [2]. Infrared SpectroscopyVibrational Modes and AssignmentsThe infrared spectrum of 4-bromophthalamide exhibits characteristic absorption bands that provide detailed information about the molecular vibrational modes and functional group identification. The spectrum displays several key regions that correspond to specific vibrational transitions within the molecule [3] [4]. The most prominent feature appears in the carbonyl stretching region, with strong absorption bands observed at approximately 1793 cm⁻¹ and 1733 cm⁻¹. These frequencies correspond to the symmetric and antisymmetric stretching vibrations of the imide carbonyl groups, respectively [4] [5]. The presence of two distinct carbonyl stretching frequencies reflects the coupling between the two carbonyl groups within the five-membered imide ring system. The nitrogen-hydrogen stretching vibration appears as a broad absorption band centered around 3279 cm⁻¹ [4]. This frequency is characteristic of imide nitrogen-hydrogen bonds and shows the typical broadening associated with hydrogen bonding interactions in the solid state. The broadening and frequency positioning indicate intermolecular hydrogen bonding between adjacent molecules in the crystalline lattice. The aromatic carbon-hydrogen stretching modes appear in the region between 3000-3100 cm⁻¹, with multiple bands reflecting the various aromatic proton environments created by the bromine substitution. The carbon-hydrogen bending vibrations manifest as several bands in the 700-900 cm⁻¹ region, with specific frequencies at 744 cm⁻¹ and 831 cm⁻¹ being particularly characteristic of the substituted aromatic system [4]. Additional vibrational modes include the imide ring breathing vibrations, carbon-nitrogen stretching modes, and aromatic ring deformation vibrations. The carbon-bromine stretching vibration appears as a medium intensity band in the 500-600 cm⁻¹ region, consistent with aromatic carbon-bromine bonds [3]. Comparative Analysis with Related CompoundsComparative analysis of the infrared spectrum of 4-bromophthalamide with related phthalimide derivatives reveals the specific spectroscopic signatures introduced by halogen substitution. The carbonyl stretching frequencies in 4-bromophthalamide show slight shifts compared to unsubstituted phthalimide, reflecting the electron-withdrawing effect of the bromine substituent [3] [6]. The presence of the bromine atom introduces additional vibrational complexity in the lower frequency region, with new bands appearing that correspond to carbon-bromine stretching and aromatic ring deformation modes modified by the halogen substituent. These bands provide diagnostic information for distinguishing brominated phthalimide derivatives from their unsubstituted counterparts [3]. Comparison with other halogenated phthalimides reveals systematic trends in vibrational frequencies that correlate with the electronegativity and size of the halogen substituent. The bromine-substituted derivative shows intermediate characteristics between chlorinated and iodinated analogues, with vibrational frequencies reflecting the specific electronic and steric effects of the bromine atom [3]. The hydrogen bonding patterns in 4-bromophthalamide, as evidenced by the nitrogen-hydrogen stretching frequency and bandwidth, show similarities to other phthalimide derivatives but with subtle modifications reflecting the influence of the bromine substituent on the molecular electrostatic potential and crystal packing arrangements [4]. Mass SpectrometryMass spectrometric analysis of 4-bromophthalamide provides crucial information about molecular fragmentation patterns and structural confirmation. The molecular ion peak appears at m/z 225/227, displaying the characteristic isotopic pattern expected for monobrominated compounds with an approximately 1:1 ratio reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [1] [7]. The base peak in the mass spectrum corresponds to the molecular ion, indicating the relative stability of the brominated phthalimide structure under electron impact conditions. The fragmentation pattern reveals loss of carbonyl groups as a primary fragmentation pathway, with significant peaks appearing at m/z corresponding to [M-CO]⁺ and [M-2CO]⁺ fragments [7]. Additional fragmentation involves loss of the bromine atom, producing fragments at m/z 146 corresponding to the unsubstituted phthalimide cation. The presence of the bromine substituent stabilizes certain fragmentation pathways while introducing new cleavage patterns characteristic of halogenated aromatic systems [7]. The mass spectrometric fragmentation behavior of 4-bromophthalamide follows established patterns for phthalimide derivatives, with the bromine substituent providing both diagnostic isotopic signatures and influencing the relative intensities of various fragment ions. The fragmentation pathways provide structural confirmation and support the proposed molecular structure [7]. X-Ray Diffraction StudiesX-ray diffraction analysis of 4-bromophthalamide provides detailed information about the solid-state structure and molecular conformation. The crystalline material exhibits well-defined diffraction patterns that confirm the molecular structure and reveal important intermolecular interactions [8] [9]. The crystal structure analysis reveals that the phthalimide ring system maintains planarity, with the bromine substituent lying in the same plane as the aromatic ring. The bond lengths and angles within the imide ring system are consistent with established values for phthalimide derivatives, with subtle modifications reflecting the electronic influence of the bromine substituent [9]. Intermolecular interactions play a crucial role in determining the crystal packing arrangement. Hydrogen bonding between the imide nitrogen-hydrogen and carbonyl oxygen atoms creates extended networks that stabilize the crystal structure. The bromine atoms participate in halogen bonding interactions with adjacent molecules, contributing to the overall crystal stability [8]. The unit cell parameters and space group symmetry provide information about the molecular arrangement and packing efficiency. The presence of the bromine substituent influences the crystal packing compared to unsubstituted phthalimide, with modifications in the intermolecular distances and orientations reflecting the size and electronic properties of the halogen atom [9]. Raman SpectroscopyRaman spectroscopy of 4-bromophthalamide provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrational modes and aromatic ring vibrations. The Raman spectrum exhibits characteristic features that confirm the molecular structure and substitution pattern [10] [11]. The most intense Raman bands appear in the region corresponding to aromatic ring breathing modes and symmetric carbonyl stretching vibrations. The symmetric stretching mode of the imide carbonyl groups produces a strong Raman signal, reflecting the high polarizability change associated with this vibrational mode [10]. The aromatic ring vibrations manifest as multiple bands in the 1000-1600 cm⁻¹ region, with frequencies and intensities that reflect the substitution pattern and electronic environment. The presence of the bromine substituent introduces characteristic shifts in these frequencies compared to unsubstituted phthalimide [11]. Lower frequency modes, including ring deformation and carbon-bromine stretching vibrations, appear as medium intensity bands in the 200-800 cm⁻¹ region. These modes provide diagnostic information about the halogen substitution and its influence on the molecular vibrational characteristics [10]. The Raman spectrum of 4-bromophthalamide demonstrates the expected complementarity with infrared spectroscopy, with modes that are weak in infrared showing enhanced intensity in Raman scattering. This complementarity provides a comprehensive picture of the molecular vibrational behavior and confirms the structural assignments based on other spectroscopic techniques [11]. XLogP3 0.4
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4-Bromobenzene-1,2-dicarboxamide
Dates
Last modified: 08-16-2023
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